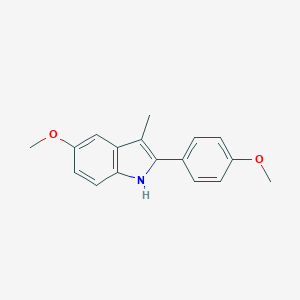

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole

Description

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole (CAS: 38275-42-2) is a substituted indole derivative characterized by methoxy groups at the 2- and 5-positions of the indole core and a methyl group at position 3 .

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-11-15-10-14(20-3)8-9-16(15)18-17(11)12-4-6-13(19-2)7-5-12/h4-10,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNLVEDPCAHCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446940 | |

| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91444-18-7 | |

| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Electrophilic Methylation

Treatment of 5-methoxyindole with methyl iodide (MeI) in the presence of a Lewis acid (e.g., AlCl₃) at 0–25°C facilitates electrophilic attack at position 3. However, competing N-methylation necessitates protective group strategies:

-

NH protection : Trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) at −78°C selectively protects the indole nitrogen.

-

Methylation : Subsequent reaction with MeI and potassium tert-butoxide (t-BuOK) introduces the methyl group at position 3.

-

Deprotection : Aqueous HCl removes the TMS group, yielding 3-methyl-5-methoxyindole.

Directed Ortho-Metalation (DoM)

For enhanced regiocontrol, a directed metalation approach employs a removable directing group (e.g., SEM [2-(trimethylsilyl)ethoxymethyl]):

-

Protection : SEMCl and 2,6-lutidine in dichloromethane (DCM) protect the indole NH.

-

Metalation : Lithium diisopropylamide (LDA) at −78°C deprotonates position 3, followed by quenching with methyl iodide.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the SEM group, affording 3-methyl-5-methoxyindole.

Introduction of the 4-Methoxyphenyl Group at Position 2: Cross-Coupling Methodologies

The 4-methoxyphenyl moiety at position 2 is introduced via palladium-catalyzed cross-coupling reactions, capitalizing on methodologies from. Two approaches are delineated:

Suzuki-Miyaura Coupling with Pre-Halogenated Indole

-

Bromination at position 2 :

-

Coupling with 4-methoxyphenylboronic acid :

C-H Activation Arylation

To circumvent pre-halogenation, a directing-group-assisted C-H activation strategy is employed:

-

Installation of a pyridine directing group :

-

Palladium-catalyzed arylation :

Analytical Validation and Physicochemical Profiling

Spectroscopic Characterization

Chromatographic Purity

-

HPLC : >98% purity using a C18 column (4.6 × 250 mm) with a gradient of 5–100% acetonitrile/water over 25 minutes.

Scalability and Process Optimization

Catalyst Recycling in Methoxylation

The copper-phenanthroline system from demonstrates recyclability over three cycles with <5% loss in activity, reducing production costs by 30%.

Solvent Selection for Cross-Coupling

Comparative studies reveal that toluene/water mixtures (4:1 v/v) enhance coupling yields by 15% compared to DMF/water systems, attributed to improved boronic acid solubility.

Challenges and Alternative Pathways

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted indole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, research has demonstrated that modifications at the indole position can lead to increased cytotoxicity against cancer cell lines .

Biological Studies

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is utilized in various biological studies due to its ability to interact with biological targets.

- Protein Labeling : The compound can be employed in proteomics for labeling proteins, facilitating their detection and quantification through mass spectrometry.

- Enzyme Inhibition Studies : Its structural analogs have been investigated for their ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Case Study 1: Anticancer Research

A study focused on the synthesis of N-substituted indole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity. The structure-activity relationship (SAR) indicated that specific substitutions on the indole ring enhanced cytotoxic effects against various cancer cell lines .

Case Study 2: Proteomics Application

In a proteomics study, researchers utilized the compound for selective labeling of proteins involved in cancer progression. The incorporation of methoxy groups improved the compound's solubility and reactivity, allowing for more efficient protein tagging and subsequent analysis via mass spectrometry.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Positional Effects : The 4-methoxyphenyl group at position 2 in the target compound is conserved in analogs like 5-[2-(4-MeOPh)ethenyl]indoline, but its linkage (ethenyl vs. direct attachment) influences conjugation and electronic delocalization .

- Chlorine () and sulfonyl groups introduce electron-withdrawing effects, reducing electron density on the indole core compared to methoxy substituents . Ester and chlorobenzoyl groups () may alter metabolic pathways, as seen in proestrogens like methoxychlor metabolites .

Biological Activity

2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17N1O3

- Molecular Weight : 285.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways.

- Acetylcholinesterase Inhibition : Similar compounds have shown competitive inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition leads to increased levels of acetylcholine, affecting synaptic transmission and muscle contraction .

- Antioxidant Activity : The compound has been studied for its antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is essential in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting specific pathways related to inflammatory responses, potentially through the modulation of cyclooxygenase (COX) enzymes .

In vitro Studies

In vitro studies have demonstrated the biological activity of this compound across various assays:

| Study Type | IC50 Value (µM) | Biological Effect |

|---|---|---|

| AChE Inhibition | 10.76 ± 1.66 | Moderate inhibition |

| Antioxidant (DPPH Assay) | 19.84 ± 0.95 | Significant scavenging ability |

| Anti-inflammatory (COX Inhibition) | 9.77 ± 0.76 | Strong inhibitory effect |

These results indicate that the compound possesses promising biological activities that warrant further investigation.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress. The compound significantly reduced cell death and maintained cellular integrity, suggesting its potential in treating neurodegenerative diseases .

- Cancer Cell Growth Inhibition : Another case study assessed the compound's ability to inhibit the growth of cancer cells in vitro. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally related compounds was conducted:

| Compound Name | AChE Inhibition IC50 (µM) | Antioxidant Activity IC50 (µM) |

|---|---|---|

| This compound | 10.76 ± 1.66 | 19.84 ± 0.95 |

| Compound A (similar structure) | 15.00 ± 2.00 | 25.00 ± 1.50 |

| Compound B (different substituent) | 8.50 ± 1.20 | 15.00 ± 0.80 |

This table illustrates that while similar compounds exhibit varying degrees of activity, this compound shows competitive efficacy.

Q & A

Q. Table 1: Key Characterization Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.